CCT018159

Descripción

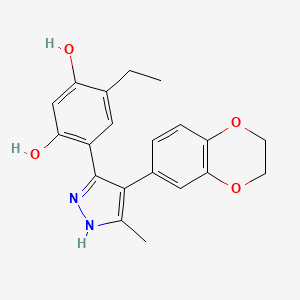

structure in first source

Propiedades

IUPAC Name |

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPMENVYXDJDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122866 | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171009-07-7 | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171009-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CCT-018159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171009077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-018159 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CCT-018159 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H1ZOI1NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CCT018159 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT018159 is a potent and selective small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By inhibiting the intrinsic ATPase activity of HSP90, this compound disrupts the chaperone machinery, leading to the ubiquitination and subsequent proteasomal degradation of a wide array of client proteins. This targeted degradation of key drivers of tumorigenesis results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its anti-proliferative effects, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: HSP90 Inhibition

This compound exerts its anticancer effects by targeting the N-terminal ATP-binding pocket of HSP90. This competitive inhibition prevents the hydrolysis of ATP, a critical step in the HSP90 chaperone cycle. The disruption of this cycle leads to the misfolding and destabilization of HSP90 client proteins, marking them for degradation via the ubiquitin-proteasome pathway. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, such as Hsp70.

Key Quantitative Data:

| Parameter | Value | Cell Line/System | Reference |

| HSP90 ATPase Activity IC50 | 5.7 μM | Enzyme Assay | [1] |

Anti-Proliferative Activity in Cancer Cell Lines

This compound demonstrates broad anti-proliferative activity across a range of cancer cell lines. The growth inhibitory effects are typically measured using cell viability assays, such as the MTT assay, with the GI50 (concentration for 50% growth inhibition) being a key metric.

Table 1: this compound GI50 Values in Various Cancer Cell Lines

| Cancer Type | Cell Line | GI50 (μM) |

| Colon Cancer | HCT116 | Data indicates inhibition of proliferation[1] |

| Melanoma | SKMEL 5 | Estimated from 5 x GI50 = 41 μM to be ~8.2 μM[2] |

| Various | Panel of 212 cell lines | Median: 27.542 μM |

| Various | Panel of 6 cell lines with NF2 mutation | Median: 167.31 μM |

Note: GI50 values can vary depending on the assay conditions and duration of treatment.

Induction of Cell Cycle Arrest

A significant consequence of HSP90 inhibition by this compound is the induction of cell cycle arrest, primarily at the G1 phase. This is attributed to the degradation of key cell cycle regulatory proteins that are HSP90 client proteins.

Experimental Findings:

In SKMEL 5 human melanoma cells, treatment with 41 μmol/L this compound (5 times the GI50 concentration) resulted in a pronounced G1 arrest at 16 hours.[2]

Table 2: Representative Quantitative Data on Cell Cycle Distribution

| Treatment | Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Control | SKMEL 5 | Data not available | Data not available | Data not available |

| This compound (41 μM, 16h) | SKMEL 5 | Increased | Data not available | Data not available |

Further quantitative analysis across multiple cell lines is required for a comprehensive understanding.

Induction of Apoptosis

By destabilizing numerous pro-survival and anti-apoptotic proteins, this compound effectively induces programmed cell death, or apoptosis, in cancer cells. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP).

Experimental Findings:

Treatment of SKMEL 28 melanoma cells with this compound led to an increase in the number of detached, apoptotic cells, which was confirmed by the detection of PARP cleavage via Western blotting.[2]

Signaling Pathways and Client Protein Degradation

The therapeutic efficacy of this compound stems from its ability to simultaneously disrupt multiple oncogenic signaling pathways through the degradation of a broad spectrum of HSP90 client proteins. Key client proteins include receptor tyrosine kinases, serine/threonine kinases, and transcription factors involved in cell growth, proliferation, and survival.

Known HSP90 Client Proteins Affected by Inhibitors:

The inhibition of HSP90 by this compound triggers a cascade of events leading to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

References

CCT018159: An In-Depth Technical Guide to an ATP-Competitive Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. Inhibition of Hsp90's ATPase activity represents a promising strategy for cancer therapy. CCT018159 is a potent, ATP-competitive inhibitor of Hsp90 that has demonstrated significant anti-proliferative effects in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a wide range of "client" proteins.[1] Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often dysregulated in cancer.[2] The chaperone function of Hsp90 is dependent on its intrinsic ATPase activity.[3]

This compound is a 3,4-diaryl pyrazoleresorcinol compound that acts as a small molecule inhibitor of Hsp90.[4] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[2] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[1][3] Consequently, this compound treatment results in the downregulation of key oncoproteins, such as c-Raf and Cdk4, and the induction of a heat shock response, characterized by the upregulation of Hsp70.[5][6] These molecular events culminate in the inhibition of cancer cell proliferation, cell cycle arrest at the G1 phase, and the induction of apoptosis.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Species/Target | Value | Reference(s) |

| IC50 (ATPase Activity) | Human Hsp90β | 3.2 µM | [2][4] |

| IC50 (ATPase Activity) | Human Hsp90 | 5.7 µM | [5][6] |

| IC50 (ATPase Activity) | Yeast Hsp90 | 6.6 µM | [2][4] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Reference(s) |

| Proliferation Inhibition | HCT116 (Human Colon Carcinoma) | Inhibition of proliferation | [5][6] |

| Cell Cycle Analysis | Cancer Cells | G1 arrest | [4] |

| Apoptosis Induction | Cancer Cells | Induces apoptosis | [4] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 352.39 g/mol | [5][6] |

| Formula | C₂₀H₂₀N₂O₄ | [5][6] |

| Solubility | Soluble to 100 mM in DMSO | [5][6] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATPase activity of Hsp90. The following diagrams illustrate the Hsp90 chaperone cycle and the mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Hsp90 ATPase Activity Assay (Enzyme-Coupled Spectrophotometric)

This assay measures the rate of ATP hydrolysis by Hsp90 by coupling the production of ADP to the oxidation of NADH.

Materials:

-

Purified Hsp90 protein

-

This compound

-

Assay Buffer: 100 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add purified Hsp90 protein to the wells of the microplate.

-

Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to the wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 30-60 minutes. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

-

Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or vehicle control) for the desired time period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the concentration of this compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Hsp90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with this compound.

Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Raf, anti-Cdk4, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed HCT116 cells and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Prepare protein lysates by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool for studying the biological roles of Hsp90 and for the development of novel anti-cancer therapeutics. Its ATP-competitive mechanism of action leads to the degradation of a multitude of oncoproteins, providing a multi-pronged attack on cancer cell signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Hsp90 Chaperone Machinery Regulates Signaling by Modulating Ligand Binding Clefts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

CCT018159: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT018159 is a novel, synthetic, 3,4-diaryl pyrazole (B372694) resorcinol (B1680541) compound that has been identified as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. By competitively inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone machinery, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[3] This targeted depletion of oncoproteins culminates in cell cycle arrest and the induction of apoptosis, making this compound a compound of significant interest in cancer research. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Data Presentation

This compound Potency and Efficacy

This compound demonstrates potent inhibition of HSP90 ATPase activity and broad anti-proliferative effects across a range of human cancer cell lines.

| Parameter | Value | Assay | Source |

| HSP90β IC50 | 3.2 µM | ATP-competitive ATPase inhibition | [4] |

| Yeast Hsp90 IC50 | 6.6 µM | ATP-competitive ATPase inhibition | [4] |

| Mean GI50 (Cancer Cell Line Panel) | 5.3 µM | Proliferation Assay | [1][2] |

| Cell Line | Cancer Type | GI50 (µM) |

| MCF7 | Breast | 1.4 |

| CH1 | Ovarian | 2.6 |

| HCT116 | Colon | 4.1 |

| SKMEL 5 | Melanoma | 8.2 |

| HT29 | Colon | >10 |

Core Mechanism of Action: HSP90 Inhibition

This compound functions as an ATP-competitive inhibitor of the N-terminal domain of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, such as HSP72.

Key HSP90 Client Proteins Degraded by this compound

Treatment of cancer cells with this compound leads to the time- and concentration-dependent degradation of several key oncoproteins:

-

c-Raf: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.

-

CDK4: A cyclin-dependent kinase crucial for the G1/S phase transition in the cell cycle.

-

ERBB2 (HER2): A receptor tyrosine kinase often overexpressed in breast and other cancers.

-

Mutant B-RAF: A mutated form of the B-Raf kinase, a common driver of melanoma.

The degradation of these proteins disrupts critical cell survival and proliferation pathways, ultimately pushing the cell towards apoptosis.

This compound-Induced Apoptosis Pathway

The depletion of key oncogenic client proteins by this compound triggers a cascade of events leading to programmed cell death. This process involves both cell cycle arrest and the activation of apoptotic signaling pathways.

G1 Cell Cycle Arrest

A primary cellular response to this compound is a robust arrest in the G1 phase of the cell cycle.[1][2] This is a direct consequence of the degradation of CDK4, a key regulator of the G1 to S phase transition.[1][2] The loss of CDK4 activity prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factor in an inactive state, thereby halting cell cycle progression.

Induction of Apoptosis

This compound induces apoptosis through the activation of both the intrinsic and extrinsic pathways, converging on the activation of executioner caspases.

Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. While direct studies on this compound's effect on all Bcl-2 family members are limited, the degradation of pro-survival kinases like Akt by HSP90 inhibitors is known to lead to the activation of pro-apoptotic Bcl-2 family members (e.g., BAD, BIM). This shifts the balance towards apoptosis, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

Extrinsic (Death Receptor) Pathway: Although less characterized for this compound specifically, some HSP90 inhibitors have been shown to upregulate the expression of death receptors such as Fas and TRAIL receptors on the cell surface. Ligation of these receptors by their respective ligands triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

Execution Phase: The convergence of both pathways on caspase-3 activation leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[5] The cleavage of PARP is a hallmark of apoptosis.[5]

Experimental Protocols

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol outlines the general steps for assessing the degradation of HSP90 client proteins in response to this compound treatment.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, MCF7) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-Raf, CDK4, ERBB2, HSP72, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described above.

2. Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash cells with PBS and centrifuge.

-

Resuspend the cell pellet in 300 µL of PBS.

-

While vortexing, add 700 µL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

3. Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Clinical Perspective

While this compound itself has not entered clinical trials, it served as a lead compound for the development of more potent, second-generation HSP90 inhibitors. One such derivative, luminespib (B612032) (AUY922), has undergone extensive clinical investigation.[6] Phase I and II clinical trials have evaluated luminespib in various solid tumors, including non-small cell lung cancer and gastrointestinal stromal tumors.[7][8][9] These trials have provided valuable insights into the efficacy, safety, and pharmacodynamics of this class of HSP90 inhibitors in a clinical setting.

Conclusion

This compound is a valuable research tool for understanding the biological consequences of HSP90 inhibition. Its ability to induce the degradation of a wide array of oncoproteins leads to G1 cell cycle arrest and the activation of apoptotic pathways, highlighting the therapeutic potential of targeting HSP90 in cancer. Further investigation into the precise molecular details of this compound-induced apoptosis, particularly the interplay between the intrinsic and extrinsic pathways, will continue to inform the development of next-generation HSP90 inhibitors for clinical use.

References

- 1. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Luminespib - Wikipedia [en.wikipedia.org]

- 7. Phase 2 Study of the HSP-90 Inhibitor AUY922 in Previously Treated and Molecularly Defined Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

CCT018159: A Technical Guide to G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT018159 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By targeting the N-terminal ATP binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of client proteins and subsequent inhibition of tumor cell proliferation. A key mechanism of action for this compound is the induction of G1 cell cycle arrest, a critical checkpoint for cell growth and division. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound-induced G1 arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Heat Shock Protein 90 (Hsp90) has emerged as a promising target in cancer therapy due to its essential role in maintaining the function of a wide array of oncoproteins, including kinases, steroid hormone receptors, and transcription factors.[1] this compound is a 3,4-diarylpyrazole resorcinol (B1680541) compound that inhibits the intrinsic ATPase activity of Hsp90.[1] This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, many of which are critical for cell cycle progression. The selective induction of G1 phase cell cycle arrest by this compound makes it a compound of significant interest for cancer research and drug development.

Mechanism of Action: G1 Cell Cycle Arrest

This compound induces G1 cell cycle arrest primarily through the destabilization and degradation of key Hsp90 client proteins that regulate the G1/S transition. The central players in this mechanism are Cyclin-Dependent Kinase 4 (CDK4) and c-Raf, both of which are known Hsp90 client proteins.

The inhibition of Hsp90 by this compound leads to the ubiquitination and proteasomal degradation of CDK4. CDK4, in complex with Cyclin D1, is a critical kinase that phosphorylates the Retinoblastoma protein (Rb). Hypophosphorylated Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. The degradation of CDK4 results in the accumulation of hypophosphorylated Rb, thereby halting the cell cycle in the G1 phase.

Furthermore, the downregulation of the serine/threonine-protein kinase c-Raf, another Hsp90 client, disrupts the MAPK/ERK signaling pathway, which can also contribute to the suppression of cell proliferation and cell cycle arrest.

The cellular response to Hsp90 inhibition also includes the induction of Heat Shock Protein 70 (Hsp70), a compensatory mechanism that can be used as a biomarker for target engagement.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database and primary literature.

| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) |

| MOLM-16 | Acute Myeloid Leukaemia | - | 2.63 |

| MDA-MB-330 | Breast Carcinoma | - | 4.99 |

| D-336MG | Glioma | - | 3.98 |

| NB4 | Acute Myeloid Leukaemia | - | 2.86 |

| NCI-H292 | Lung Carcinoma | - | 5.06 |

| NCI-H460 | Large Cell Lung Carcinoma | - | - |

| SK-MEL-5 | Melanoma | 8.2 | - |

| HT29 | Colon Adenocarcinoma | 11.8 | - |

| HCT116 | Colon Carcinoma | 7.3 | - |

| SF268 | Glioma | 9.1 | - |

| UACC62 | Melanoma | 8.9 | - |

| MCF7 | Breast Adenocarcinoma | 10.3 | - |

Data sourced from the Genomics of Drug Sensitivity in Cancer Project and Sharp et al., 2007.[1][2]

Experimental Protocols

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This protocol is adapted from the methodology described by Sharp et al. (2007).[1]

-

Cell Plating: Seed cells in 96-well plates at a density of 2,500 to 10,000 cells per well, depending on the cell line's growth characteristics. Allow cells to attach and grow for 24 hours.

-

Compound Treatment: Add this compound at various concentrations (typically a log or semi-log dilution series) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Dye Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 value is the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methods described by Sharp et al. (2007) for analyzing DNA content and BrdUrd incorporation.[1]

-

Cell Seeding and Treatment: Seed cells in appropriate culture dishes. Treat the cells with this compound at the desired concentration (e.g., 5 x GI50) for various time points (e.g., 16, 24, 48, 72 hours). Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd) at the same time as the compound.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C.

-

DNA Denaturation and Staining: Centrifuge the fixed cells and resuspend the pellet in 2 M HCl containing 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA. Neutralize the acid by adding 0.1 M sodium borate (B1201080) (pH 8.5).

-

BrdUrd Staining: Wash the cells with PBS containing 0.5% Tween 20 and 1% BSA. Incubate with an anti-BrdUrd antibody (e.g., FITC-conjugated) for 1 hour at room temperature in the dark.

-

DNA Content Staining: Wash the cells and resuspend them in PBS containing 5 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol outlines the general steps for analyzing protein expression levels following treatment with this compound, as would be performed in studies like Sharp et al. (2007).[1]

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., CDK4, c-Raf, Hsp70, Actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound leading to G1 cell cycle arrest and the general experimental workflows.

Caption: this compound inhibits Hsp90, leading to CDK4 degradation and G1 arrest.

Caption: Workflow for assessing this compound's effects on cell growth and cycle.

Conclusion

This compound is a potent Hsp90 inhibitor that effectively induces G1 cell cycle arrest in a variety of cancer cell lines. Its mechanism of action is centered on the destabilization of key Hsp90 client proteins, most notably CDK4, which leads to the accumulation of hypophosphorylated Rb and a subsequent block at the G1/S transition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation and mechanistic understanding of this compound and other Hsp90 inhibitors. Further investigation into the broader effects of this compound on the G1 checkpoint machinery, including the potential involvement of CDK inhibitors like p21 and p27, will provide a more complete picture of its therapeutic potential.

References

The Role of CCT018159 in the Degradation of Oncogenic Client Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT018159 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins. By competitively inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted degradation of key drivers of tumorigenesis, such as c-Raf, CDK4, and ERBB2, results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in the degradation of oncogenic client proteins. It includes a summary of its in vitro activity, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways.

Introduction to this compound and HSP90

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a diverse array of client proteins, many of which are integral components of signal transduction pathways that regulate cell growth, differentiation, and survival.[1][2] In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins, making it an attractive target for cancer therapy.[3]

This compound is a cell-permeable, synthetic diaryl pyrazole (B372694) resorcinol (B1680541) compound that acts as a potent inhibitor of the N-terminal ATP binding site of HSP90.[4][5] Unlike natural product HSP90 inhibitors such as geldanamycin (B1684428) and its derivatives, this compound's antitumor activity is independent of the expression of NQO1/DT-diaphorase and the drug efflux pump P-glycoprotein, potentially offering a wider therapeutic window.[4]

Mechanism of Action: Degradation of Oncogenic Client Proteins

This compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its intrinsic ATPase activity.[4] This inhibition locks the HSP90 chaperone complex in a conformation that is unable to properly fold or stabilize its client proteins. This disruption of the chaperone cycle triggers the recruitment of E3 ubiquitin ligases, such as CHIP (C-terminus of Hsp70-interacting protein), which polyubiquitinates the destabilized client proteins.[2][6] These polyubiquitinated proteins are then recognized and targeted for degradation by the 26S proteasome.[2][7] The degradation of these key oncogenic drivers leads to the disruption of multiple signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound against HSP90 and its effects on cancer cell proliferation and the degradation of key oncogenic client proteins.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| HSP90β ATPase IC50 | 3.2 µM | Determined by a biochemical assay measuring ATP hydrolysis.[5] |

| Yeast HSP90 ATPase IC50 | 6.6 µM | [5] |

| HCT116 Cell Proliferation GI50 | 5.3 µM (mean) | Growth inhibition of 50% in human colon cancer cells.[8] |

Table 2: Effect of this compound on Oncogenic Client Protein Levels in HCT116 Cells

| Client Protein | Effect | Notes |

| c-Raf | Downregulation | Observed by Western blotting following treatment with this compound.[4] |

| CDK4 | Downregulation | Observed by Western blotting following treatment with this compound.[4] |

| ERBB2 (HER2) | Downregulation | Depletion of ERBB2 was shown by Western blotting in human cancer cell lines treated with this compound.[8] |

| Mutant B-RAF | Downregulation | Depletion of mutant B-RAF was shown by Western blotting in human cancer cell lines treated with this compound.[8] |

| AKT | Downregulation (inferred) | As a known HSP90 client, AKT degradation is an expected consequence of HSP90 inhibition, though specific data for this compound is not detailed in the primary literature.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

HSP90 ATPase Activity Assay

This assay measures the inhibition of HSP90's ATP hydrolysis activity by this compound. A common method is a colorimetric assay that detects the release of inorganic phosphate (B84403).

-

Principle: The ATPase activity of HSP90 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a complex with malachite green, which can be measured spectrophotometrically.

-

Materials:

-

Recombinant human HSP90β

-

This compound

-

ATP

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite Green Reagent

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant HSP90β, and the different concentrations of this compound. Include a no-inhibitor control.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of released phosphate by adding the Malachite Green Reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[9][10][11]

-

HCT116 Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of HCT116 human colon cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.

-

Materials:

-

HCT116 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[4][12][13]

-

Western Blot Analysis of Client Protein Degradation

This technique is used to visualize and quantify the degradation of specific oncogenic client proteins in response to this compound treatment.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the client proteins of interest (e.g., c-Raf, CDK4). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

-

Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-Raf, anti-CDK4, anti-ERBB2, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat HCT116 cells with various concentrations of this compound for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

-

Signaling Pathways Affected by this compound-Mediated Protein Degradation

The degradation of multiple oncogenic client proteins by this compound leads to the simultaneous disruption of several critical cancer-promoting signaling pathways.

-

RAS-RAF-MEK-ERK Pathway: c-Raf is a key component of this pathway, which is frequently hyperactivated in cancer and promotes cell proliferation. This compound-mediated degradation of c-Raf blocks this signaling cascade.[14]

-

PI3K-AKT Pathway: AKT is a central node in this pathway, promoting cell survival and inhibiting apoptosis. Its degradation by HSP90 inhibitors, and putatively by this compound, can lead to increased apoptosis in cancer cells.[7]

-

Cell Cycle Regulation: CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1/S checkpoint of the cell cycle. Degradation of CDK4 by this compound causes a G1 cell cycle arrest.[15]

-

Growth Factor Receptor Signaling: ERBB2 (HER2) is a receptor tyrosine kinase that, when overexpressed, drives the proliferation of cancer cells through pathways such as PI3K/AKT and MAPK. This compound-induced degradation of ERBB2 is a key mechanism of its anti-cancer activity in ERBB2-positive cancers.[1][6]

Conclusion

This compound is a potent and selective HSP90 inhibitor that demonstrates significant anti-cancer activity in vitro. Its mechanism of action involves the disruption of the HSP90 chaperone machinery, leading to the ubiquitin-proteasome-mediated degradation of a wide range of oncogenic client proteins. This results in the simultaneous inhibition of multiple key signaling pathways that are essential for tumor growth and survival. The data and protocols presented in this technical guide provide a comprehensive overview of the role of this compound in the degradation of oncogenic client proteins and serve as a valuable resource for researchers in the field of cancer drug development. Further investigation into the in vivo efficacy and safety profile of this compound and its analogues is warranted to fully assess its therapeutic potential.

References

- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat Shock Protein 90 and the Proteasome | Clinical Gate [clinicalgate.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCT 018159, Hsp90 ATPase inhibitor (CAS 171009-07-7) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. molbiolcell.org [molbiolcell.org]

- 8. researchgate.net [researchgate.net]

- 9. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Regulation of Hsp90 ATPase activity by tetratricopeptide repeat (TPR)‐domain co‐chaperones | The EMBO Journal [link.springer.com]

- 12. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. CDK4 protein is degraded by anaphase-promoting complex/cyclosome in mitosis and reaccumulates in early G1 phase to initiate a new cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CCT018159 for Preclinical Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT018159 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. As a member of the diaryl pyrazole (B372694) resorcinol (B1680541) class of compounds, this compound competitively binds to the N-terminal ATP pocket of HSP90, leading to the proteasomal degradation of oncogenic client proteins. This targeted mechanism of action makes this compound a compound of significant interest in preclinical cancer research. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the ATPase activity of HSP90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. Key oncoproteins that are client proteins of HSP90 and are therefore targeted by this compound include RAF-1, CDK4, and AKT. The degradation of these proteins disrupts critical signaling pathways involved in cell cycle progression, proliferation, and survival, ultimately leading to cell growth arrest and apoptosis. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, such as HSP70.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines after 72 hours of continuous exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| HT1080 | Fibrosarcoma | 1.8 |

| PC-3 | Prostate Carcinoma | 6.4 |

| DU145 | Prostate Carcinoma | 7.9 |

| LNCaP | Prostate Carcinoma | 3.5 |

| MCF7 | Breast Adenocarcinoma | 2.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 4.1 |

| SKBr3 | Breast Adenocarcinoma | 1.5 |

| A549 | Lung Carcinoma | 8.9 |

| HCT116 | Colon Carcinoma | 2.3 |

| U87 MG | Glioblastoma | 5.5 |

In Vivo Efficacy: Xenograft Model

The in vivo efficacy of this compound was evaluated in a human fibrosarcoma (HT1080) xenograft mouse model.

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound | 50 mg/kg, i.p., daily for 14 days | 58 |

| This compound | 100 mg/kg, i.p., daily for 14 days | 75 |

Pharmacokinetic Parameters

Pharmacokinetic studies of this compound were conducted in female BALB/c mice following a single intravenous (i.v.) or intraperitoneal (i.p.) administration.

| Parameter | Intravenous (10 mg/kg) | Intraperitoneal (50 mg/kg) |

| Cmax (µg/mL) | 5.8 | 3.2 |

| Tmax (h) | 0.08 | 0.25 |

| AUC (µg·h/mL) | 1.7 | 4.1 |

| t1/2 (h) | 0.8 | 1.2 |

| Clearance (mL/min/kg) | 98 | - |

| Bioavailability (%) | - | 48 |

Experimental Protocols

Cell Viability Assay (Sulphorhodamine B Assay)

This protocol details the method used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

Trypsin-EDTA

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at the appropriate density for each cell line to ensure logarithmic growth during the drug exposure period. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-drug control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the no-drug control. Plot the percentage of survival against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis

This protocol is for confirming the mechanism of action of this compound by analyzing the levels of HSP90 client proteins and the induction of HSP70.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RAF-1, anti-CDK4, anti-AKT, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween 20)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

The Hsp90 Inhibitor CCT018159: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT018159 is a potent, cell-permeable, synthetic small molecule that acts as an inhibitor of Heat Shock Protein 90 (Hsp90). As a member of the diaryl pyrazole (B372694) resorcinol (B1680541) class of compounds, this compound targets the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. This technical guide provides a comprehensive overview of this compound, with a specific focus on its activity in breast, lung, and colon cancer models, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the intrinsic ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. Key oncoproteins that are dependent on Hsp90 for their stability and are affected by this compound include Raf-1 and Cdk4. The degradation of these client proteins disrupts critical signaling pathways, such as the MAPK/ERK and cell cycle progression pathways, ultimately leading to cell growth arrest and apoptosis. A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, including Hsp70, which can be used as a biomarker for target engagement.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in inhibiting Hsp90 ATPase activity and the growth of various cancer cell lines.

Table 1: Inhibition of Hsp90 ATPase Activity by this compound

| Target | IC50 (µM) |

| Human Hsp90β | 3.2[1] |

| Yeast Hsp90 | 6.6[1] |

Table 2: Growth Inhibition (IC50) of Cancer Cell Lines by this compound

| Cancer Type | Cell Line | IC50 (µM) |

| Colon Cancer | HCT116 | Data not available in searched results |

| Breast Cancer | MCF-7 | Data not available in searched results |

| Breast Cancer | MDA-MB-231 | Data not available in searched results |

| Lung Cancer | A549 | Data not available in searched results |

| Lung Cancer | NCI-H460 | Data not available in searched results |

Note: Specific IC50 values for cell growth inhibition in breast, lung, and colon cancer cell lines were not available in the searched results. The table is presented as a template for future data insertion.

In Vivo Efficacy

While specific in vivo data for this compound in breast and lung cancer xenograft models were not found in the provided search results, the HCT116 colon cancer xenograft model is a well-established system for evaluating the efficacy of anticancer agents. Studies with other compounds have demonstrated significant tumor growth inhibition in this model.[2][3][4][5][6][7][8] Future in vivo studies would be necessary to determine the efficacy of this compound in relevant breast, lung, and colon cancer xenograft models.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Hsp90 inhibitors are provided below.

Hsp90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

Principle: The ATPase activity of Hsp90 is measured using a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human Hsp90 protein

-

This compound

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM KCl, 6 mM MgCl2, 1 mM DTT)

-

96-well UV-transparent plate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add purified Hsp90 to the reaction mixture.

-

Add serial dilutions of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a solution of ATP.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the rate of reaction from the linear phase of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cell Proliferation (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Breast, lung, or colon cancer cell lines

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Hsp90 Client Protein Degradation

This technique is used to detect changes in the protein levels of Hsp90 client proteins following treatment with an inhibitor.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Raf-1, Cdk4, Hsp70, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein levels.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. CCT 018159, Hsp90 ATPase inhibitor (CAS 171009-07-7) | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Growth inhibition of different human colorectal cancer xenografts after a single intravenous injection of oncolytic vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of CCT018159 Binding to Hsp90: A Technical Guide

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the small molecule inhibitor CCT018159 and its target, the molecular chaperone Heat Shock Protein 90 (Hsp90). Designed for researchers, scientists, and drug development professionals, this document details the binding mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Introduction to Hsp90 and this compound

Heat Shock Protein 90 (Hsp90) is a highly conserved ATP-dependent molecular chaperone that is essential for the stability, conformational maturation, and function of a wide range of "client" proteins.[1] In cancer cells, Hsp90 plays a critical role in maintaining the function of numerous oncoproteins, including signaling kinases (e.g., ERBB2, C-RAF, CDK4, Akt) and transcription factors, making it a prime target for cancer therapy.[2][3] Hsp90's function is driven by a chaperone cycle coupled to ATP binding and hydrolysis at its N-terminal domain (NTD).[4]

This compound is a novel, synthetic 3,4-diarylpyrazole resorcinol (B1680541) compound identified through high-throughput screening as a potent inhibitor of Hsp90's ATPase activity.[5][6] By binding to the N-terminal ATP pocket, this compound acts as an ATP-competitive inhibitor, disrupting the chaperone cycle.[7] This leads to the destabilization and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[3][8] The co-crystal structure of this compound with the N-terminal domain of yeast Hsp90 has been solved (PDB ID: 2BRC), providing a detailed atomic-level understanding of its binding mode.[5]

Quantitative Biochemical and Cellular Data

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

| Parameter | Target Enzyme | Value (µM) | Assay Type | Reference |

| IC₅₀ | Yeast Hsp90 | 6.6 ± 0.5 | ATPase Activity | [7] |

| IC₅₀ | Human Hsp90β | 3.2 | ATPase Activity | [9] |

| IC₅₀ | HCT116 Cell Lysate | ~1.6 | Fluorescence Polarization | [7] |

| Kᵢ | Human Hsp90β (with Aha1) | 1.8 ± 0.29 | ATPase Activity | [7] |

Table 1: Biochemical Activity of this compound. IC₅₀ represents the half-maximal inhibitory concentration; Kᵢ represents the inhibitory constant.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| MCF7 | Breast | 1.4 ± 0.05 | [7] |

| CH1 | Ovarian | 2.6 ± 0.4 | [7] |

| HCT116 | Colon | 4.1 - 6.8 | [7] |

| SKMEL 5 | Melanoma | 8.2 | [7] |

| Panel Mean | Various | 5.3 ± 2.5 | [7] |

Table 2: Cellular Antagonistic Activity of this compound. GI₅₀ represents the half-maximal growth inhibition concentration.

Structural Basis of Interaction (PDB: 2BRC)

The co-crystal structure of this compound bound to the N-terminal domain of yeast Hsp90 reveals that the inhibitor occupies the ATP-binding pocket, mimicking the bent conformation of ADP. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

-

Resorcinol Ring: The dihydroxyphenyl (resorcinol) moiety of this compound inserts deep into the adenine-binding pocket. A key hydrogen bond is formed between one of the hydroxyl groups and the side chain of a conserved aspartate residue (Asp93 in human Hsp90α).[10]

-

Pyrazole (B372694) Core: The central pyrazole ring establishes crucial hydrogen bonds with the backbone carbonyl of a glycine (B1666218) residue (Gly97 in human Hsp90α) and the side-chain hydroxyl group of a threonine (Thr184 in human Hsp90α).[10]

-

Conserved Water Molecule: The pyrazole ring also interacts with a structurally conserved water molecule, which in turn mediates further interactions with the protein, a common feature in Hsp90-ligand binding.[10]

-

Diaryl Group: The second aryl ring (a dihydro-benzodioxin group) is oriented towards the opening of the pocket, where it makes hydrophobic contacts.

This binding mode physically obstructs the binding of ATP and prevents the conformational changes required for the chaperone's function, leading to the degradation of its client proteins.

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect stems from its ability to disrupt the Hsp90 chaperone machinery, which is critical for the stability of numerous oncoproteins. The following diagram illustrates this mechanism.

Experimental Protocols

The characterization of this compound and its effects on Hsp90 rely on several key experimental methodologies.

Protein X-Ray Crystallography Workflow

Determining the co-crystal structure of the Hsp90 N-terminal domain with this compound is fundamental to understanding its binding mode.

Protocol Outline (Representative):

-

Protein Expression and Purification: The N-terminal domain (e.g., residues 1-220) of yeast or human Hsp90 is expressed in E. coli. The protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.[6]

-

Crystallization: The purified Hsp90-NTD is concentrated and incubated with a molar excess of this compound (dissolved in DMSO). Crystals are grown using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature (e.g., 16-20°C) by equilibrating the protein-inhibitor solution against a reservoir solution containing a precipitant (e.g., ammonium (B1175870) sulfate (B86663) or PEG).[11]

-

Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are processed, and the structure is solved using molecular replacement with a known Hsp90-NTD structure and subsequently refined.[5]

Hsp90 ATPase Activity Assay (Malachite Green)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis and is used to determine the IC₅₀ and Kᵢ of inhibitors.[7][12]

-

Reaction Setup: Reactions are prepared in a 96-well plate. Each well contains reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), a fixed concentration of purified full-length Hsp90 (e.g., Hsp90β), and varying concentrations of this compound.[12] The co-chaperone Aha1 may be included to stimulate activity.[7]

-

Initiation and Incubation: The reaction is initiated by adding a fixed concentration of ATP (e.g., 400 µM). The plate is incubated at 37°C for a set period (e.g., 60-90 minutes).[13]

-

Detection: The reaction is stopped, and the amount of released phosphate is detected by adding a Malachite Green reagent. This reagent forms a colored complex with free phosphate.[12]

-

Measurement and Analysis: The absorbance of the complex is measured at ~620-640 nm.[12] Data are normalized to controls (no inhibitor) and plotted against inhibitor concentration to calculate the IC₅₀ value. For Kᵢ determination, the assay is repeated at multiple ATP concentrations.[7]

Western Blot Analysis of Client Protein Degradation

This technique is used to confirm the mechanism of action of this compound in cells by observing the depletion of Hsp90 client proteins.[1][11]

-

Cell Treatment: Cancer cell lines known to depend on Hsp90 clients (e.g., HCT116, MCF7) are seeded and allowed to adhere. Cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24-48 hours).[11]

-

Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the resulting lysate is determined using a BCA assay.[11]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are denatured in Laemmli buffer, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for Hsp90 client proteins (e.g., anti-Akt, anti-Cdk4, anti-c-Raf), an induced chaperone (anti-Hsp70), and a loading control (e.g., anti-β-actin or anti-GAPDH).[3][11]

-

Detection: The membrane is washed and incubated with a species-appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. Densitometry analysis is used to quantify changes in protein levels relative to the loading control.

Conclusion